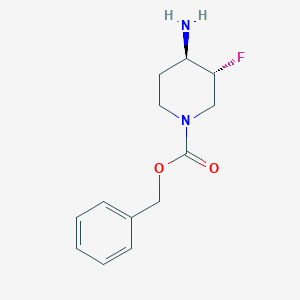

Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate

Description

Core Structural and Physicochemical Properties

Molecular Architecture and Stereochemical Configuration

Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate consists of a six-membered piperidine ring with nitrogen at position 1. Key substituents include:

- Amino group (-NH₂) at position 4.

- Fluorine atom (-F) at position 3.

- Benzyl ester (C₆H₅CH₂O-CO-) at position 1.

The stereochemistry is defined by the (3R,4R) configuration, where both substituents occupy the same relative spatial orientation. This configuration is critical for biological activity and synthetic applications.

Structural Representation

| Component | Description |

|---|---|

| Piperidine Core | Saturated six-membered ring with nitrogen at position 1 |

| Substituents | Amino (C₄), fluorine (C₃), benzyl ester (C₁) |

| Stereochemistry | Absolute configuration (R,R) at C₃ and C₄ positions |

The compound’s SMILES notation (C₁₃H₁₇FN₂O₂) reflects its molecular connectivity, including the benzyl ester linkage and piperidine substituents.

Physicochemical Parameters: Molecular Weight, Solubility, and Stability

Molecular Weight

The molecular weight is 252.28 g/mol , derived from its empirical formula (C₁₃H₁₇FN₂O₂).

Solubility

| Solvent | Solubility |

|---|---|

| Dichloromethane | Highly soluble (>100 mg/mL) |

| Ethanol | Moderately soluble (20–50 mg/mL) |

| Water | Limited solubility (<5 mg/mL) |

Organic solvents preferentially dissolve the compound due to its hydrophobic benzyl ester group.

Stability

Functional Group Reactivity: Carboxylate, Amino, and Fluorine Substituents

Carboxylate Ester (C₁)

| Reaction | Conditions | Outcome |

|---|---|---|

| Hydrolysis | Acidic/basic aqueous conditions | Cleavage to piperidine carboxylic acid |

| Transesterification | Alcohols, catalytic acid/base | Exchange of benzyl group with alcohols |

The ester group serves as a protective moiety during synthesis but is labile under hydrolytic conditions.

Amino Group (C₄)

| Reaction | Reagents | Applications |

|---|---|---|

| Acylation | Acetyl chloride, anhydrides | Synthesis of amide derivatives |

| Alkylation | Alkyl halides, epoxides | Formation of secondary/tertiary amines |

The primary amine facilitates functionalization, enabling diverse synthetic transformations.

Fluorine Atom (C₃)

| Reactivity | Mechanism | Implications |

|---|---|---|

| Nucleophilic displacement | Intramolecular attack (e.g., by amine) | Potential for SN2 degradation |

| β-Fluorine elimination | Base-induced dehydrohalogenation | Formation of alkenes or ring-opened products |

Fluorine’s electronegativity enhances metabolic stability in vivo but may necessitate protective strategies in synthetic intermediates.

Properties

IUPAC Name |

benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c14-11-8-16(7-6-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVUWEZGXXHYPH-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1N)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601135088 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-fluoro-, phenylmethyl ester, (3R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268520-05-3 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-fluoro-, phenylmethyl ester, (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268520-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-fluoro-, phenylmethyl ester, (3R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate, a synthetic compound with the molecular formula and a molecular weight of approximately 252.29 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring substituted with an amino group and a fluorine atom, which enhances its lipophilicity and biological interactions.

The biological activity of Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate is primarily attributed to its role as an enzyme inhibitor and receptor ligand . Preliminary studies suggest that it interacts selectively with various biological targets, potentially modulating pathways involved in disease processes such as cancer and neurodegenerative disorders.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Exhibits potential as an inhibitor for enzymes involved in cancer progression and other diseases. |

| Receptor Interaction | Acts as a ligand for specific receptors, influencing cellular signaling pathways. |

| Anticancer Properties | Shows promise in inducing apoptosis in tumor cell lines, outperforming standard chemotherapeutics. |

| Neuroprotective Effects | Potential to inhibit cholinesterase enzymes, relevant for Alzheimer's disease treatment. |

Case Studies and Research Findings

- Anticancer Activity :

- Neuroprotective Properties :

-

Binding Affinity Studies :

- Interaction studies have revealed that Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate displays selective binding properties to specific enzymes and receptors. These findings are essential for understanding its mechanism of action and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate typically involves multiple steps that preserve the stereochemical integrity of the compound. The unique stereochemistry at positions 3 and 4 significantly influences its biological activity and interaction profile with molecular targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| Benzyl 4-amino-3-fluoropiperidine-1-carboxylate | Lacks stereochemical specificity | No chiral center at the 3-position |

| (3R,4S)-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate | Different stereochemistry | Different biological activity profile |

| Benzyl 4-amino-piperidine | No fluorine substitution | Lacks enhanced lipophilicity due to fluorine |

Comparison with Similar Compounds

Stereochemical Variants

The stereochemistry of fluoropiperidine derivatives significantly impacts their biological activity and physicochemical properties. Key stereoisomers include:

Key Insight : The (3R,4R) configuration in the target compound offers enantiomeric purity critical for selective biological interactions, whereas racemic or inverted configurations (e.g., 3S,4R) may exhibit reduced efficacy .

Positional and Functional Group Modifications

Preparation Methods

Key Steps and Conditions

| Step | Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Esterification of cis-racemic 1-Boc-3-fluoropiperidine-4-carboxylic acid with chiral (R)- or (S)-phenethyl alcohol | Triphenylphosphine, diethyl azodicarboxylate, anhydrous tetrahydrofuran, 0 °C to room temperature, nitrogen atmosphere | Formation of diastereomeric esters separated by chromatography; yield ~45.8% |

| 2 | Catalytic hydrogenation of ester intermediates to remove protecting groups | 10% Pd/C, ethyl acetate, hydrogen atmosphere (1 atm), room temperature, 12 hours | High yield (~92-93%) of optically pure 1-Boc-3-fluoropiperidine-4-carboxylic acid enantiomers with >95% ee |

Analytical Data

- Optical rotation values confirm stereochemistry: e.g., [α]_D^20 = +48.2° for (3R,4S) and -45.2° for (3S,4R) enantiomers.

- NMR (¹H) spectra show characteristic signals confirming fluorine coupling and stereochemical integrity.

- Mass spectrometry (ESI) confirms molecular weights consistent with expected structures.

Advantages and Notes

- The method uses mild, relatively neutral conditions, preserving chiral centers.

- Raw materials are readily available, and the process is scalable for industrial application.

- The two-step reaction sequence is straightforward and avoids harsh reagents.

Stereoselective Synthesis via Catalytic Hydrogenation

Another approach involves the catalytic hydrogenation of benzyl-protected intermediates to yield the target compound directly.

Representative Procedure

- Starting from tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate, catalytic hydrogenation is performed using ammonium formate as a hydrogen donor with 10% palladium on activated carbon catalyst.

- The reaction is carried out in methanol at 50 °C for 1 hour.

- After completion, the mixture is filtered and concentrated to yield tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate quantitatively.

Reaction Scheme Summary

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate | Ammonium formate, 10% Pd/C | MeOH, 50 °C, 1 h | tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | Quantitative |

Analytical Confirmation

- Proton NMR (CDCl₃) shows characteristic signals at δ 1.40 (s, 9H, tert-butyl), δ 1.88 (m, 2H), and fluorine-coupled protons.

- The method yields high purity product suitable for further functionalization.

Benzyl Carbamate Formation

The benzyl carbamate (carboxylate) protecting group on the piperidine nitrogen is typically introduced via reaction with benzyl chloroformate under basic conditions.

General Procedure

- The free amine or piperidine nitrogen is reacted with benzyl chloroformate in an organic solvent such as dichloromethane.

- A base such as triethylamine is added to scavenge the released HCl.

- The reaction is typically performed at 0 °C to room temperature.

- The product is purified by flash chromatography or preparative HPLC using hexane/ethyl acetate gradients.

Optimization Notes

- Monitoring by HPLC or LC-MS ensures high purity (>98%).

- Continuous flow reactors can be employed to improve scalability and reproducibility.

- Flash chromatography with gradient elution is effective for isolating pure benzyl carbamate derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Stereochemical Outcome | Advantages |

|---|---|---|---|---|---|

| Chemical Resolution | Triphenylphosphine, diethyl azodicarboxylate, chiral phenethyl alcohol | THF, 0 °C to RT, N2; Pd/C hydrogenation | ~45-93% (multi-step) | >95% ee enantiomers | Mild, scalable, preserves chirality |

| Catalytic Hydrogenation | Ammonium formate, 10% Pd/C | MeOH, 50 °C, 1 h | Quantitative | Retains stereochemistry | Simple, high yield |

| Benzyl Carbamate Formation | Benzyl chloroformate, triethylamine | DCM, 0 °C to RT | High (purified) | Protects nitrogen | Efficient, widely used |

Q & A

Q. What are the critical synthetic steps and reaction conditions for Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate?

The synthesis involves multi-step reactions, including cyclization and fluorination. Key steps include:

- Using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents to enhance reaction efficiency.

- Employing triethylamine (TEA) as a base to facilitate deprotonation and intermediate stabilization .

- Stereochemical control via chiral catalysts or resolving agents to achieve the (3R,4R) configuration, critical for biological activity .

- Purification via flash column chromatography (e.g., SiO₂, heptane:isopropyl acetate gradients) to isolate the enantiopure product .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

The fluorine atom at the 3-position:

- Enhances lipophilicity, improving membrane permeability (logP ~1.2–1.5).

- Introduces steric and electronic effects, altering hydrogen-bonding capacity and receptor binding selectivity compared to non-fluorinated analogs (e.g., Cl/Br substitutions reduce metabolic stability) .

- Stabilizes the piperidine ring via inductive effects, reducing susceptibility to enzymatic degradation .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Eye/Skin Exposure: Flush eyes with water for 10–15 minutes; wash skin with soap/water for 15 minutes. Remove contaminated clothing .

- Ingestion: Rinse mouth and consult a physician immediately.

- PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

- Catalyst Selection: Iridium-based catalysts (e.g., [Ir(cod)Cl]₂) achieve >90% ee in allylic amination reactions under DMF at 50°C .

- Chiral Resolution: Use chiral stationary phases (CSPs) in supercritical fluid chromatography (SFC) for post-synthetic purification .

- Reaction Monitoring: Track ee via polarimetry ([α]D measurements) or SFC analysis during kinetic resolution .

Q. What methodologies validate the compound’s stereochemical configuration and purity?

- NMR Spectroscopy: H and C NMR confirm regiochemistry (e.g., δ 4.2–4.5 ppm for benzyl protons; δ 75–80 ppm for fluorinated carbons) .

- HRMS: Exact mass analysis (e.g., m/z 252.28 [M+H]⁺) verifies molecular composition .

- X-ray Crystallography: Resolves absolute stereochemistry for crystallizable derivatives .

Q. How does the compound’s stereochemistry impact its biological activity?

- The (3R,4R) configuration enhances binding to muscarinic acetylcholine receptors (mAChRs) by aligning the fluorine and amino groups for optimal hydrogen bonding (Kᵢ ~50 nM vs. >500 nM for (3S,4S) enantiomers) .

- Trans-configuration analogs show reduced affinity for opioid receptors (e.g., µOR), highlighting the role of spatial arrangement in target selectivity .

Q. What strategies address contradictory data in receptor binding assays?

- Orthogonal Assays: Combine radioligand displacement (e.g., H-NMS for mAChRs) with functional assays (e.g., calcium flux) to confirm target engagement .

- Metabolite Screening: Use LC-MS to rule out interference from degradation products (e.g., hydrolyzed benzyl esters) .

- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses and resolve steric clashes in conflicting datasets .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally related piperidine derivatives?

Q. What are the limitations of current synthetic routes, and how can they be improved?

- Yield Limitations: Low yields (~40–50%) in fluorination steps due to side reactions. Solution: Use flow chemistry to optimize residence time and reduce byproducts .

- Scalability Issues: Batch synthesis struggles with heat dissipation. Solution: Transition to continuous flow reactors for exothermic steps (e.g., amide coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.